(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-[4-(dimethylamino)phenyl]-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
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Overview
Description
(3E)-3-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1-[4-(DIMETHYLAMINO)PHENYL]-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1-[4-(DIMETHYLAMINO)PHENYL]-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common approach is the condensation reaction between a furan derivative and a pyrrole derivative under controlled conditions. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent like ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1-[4-(DIMETHYLAMINO)PHENYL]-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation and nitration reactions can be performed using halogens or nitric acid, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) or nitric acid in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(3E)-3-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1-[4-(DIMETHYLAMINO)PHENYL]-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (3E)-3-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1-[4-(DIMETHYLAMINO)PHENYL]-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(3E)-3-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1-[4-(DIMETHYLAMINO)PHENYL]-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C29H23BrN2O2 |
---|---|
Molecular Weight |
511.4 g/mol |
IUPAC Name |
(3E)-3-[[5-(4-bromophenyl)furan-2-yl]methylidene]-1-[4-(dimethylamino)phenyl]-5-phenylpyrrol-2-one |
InChI |
InChI=1S/C29H23BrN2O2/c1-31(2)24-12-14-25(15-13-24)32-27(20-6-4-3-5-7-20)19-22(29(32)33)18-26-16-17-28(34-26)21-8-10-23(30)11-9-21/h3-19H,1-2H3/b22-18+ |
InChI Key |
VEFXIXUKMGMRQH-RELWKKBWSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)N2C(=C/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)Br)/C2=O)C5=CC=CC=C5 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2C(=CC(=CC3=CC=C(O3)C4=CC=C(C=C4)Br)C2=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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